molecular formula C9H12O2 B1347631 4-(Hydroxymethyl)-2,6-dimethylphenol CAS No. 4397-14-2

4-(Hydroxymethyl)-2,6-dimethylphenol

Cat. No. B1347631
CAS RN: 4397-14-2
M. Wt: 152.19 g/mol
InChI Key: ZVXBWEIAIZEPGR-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s molecular formula, structure, and functional groups.



Synthesis Analysis

This would involve detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity with other chemicals and its role in various chemical reactions.



Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, density, and stability.


Scientific Research Applications

Application in Polymer Research

  • Scientific Field : Polymer Research .
  • Summary of the Application : Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
  • Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Application in Wood Adhesive Production

  • Scientific Field : Wood Adhesive Production .
  • Summary of the Application : The performance of soy-based adhesive cross-linked with hydroxymethyl phenol (HPF) was studied .
  • Methods of Application : The reaction between HPF and a common dipeptide N-(2)-l-alanyl-l-glutamine (AG) being used as a model compound were studied .
  • Results or Outcomes : The soy-based adhesive cross-linked with HPF cured at a lower temperature than the adhesive without HPF. The former showed better mechanical performance and heat resistance than the latter .

Application in Pyrolysis Kinetics

  • Scientific Field : Pyrolysis Kinetics .
  • Summary of the Application : The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied .
  • Methods of Application : The study was conducted using dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .
  • Results or Outcomes : The results of this study are not provided in the search results .

Application in Food Improvement

  • Scientific Field : Food Science .
  • Summary of the Application : Hydroxymethylfurfural (HMF), which can be formed by the dehydration of reducing sugars, is classified as a food improvement agent .
  • Methods of Application : HMF is primarily used in the food industry in the form of a food additive as a biomarker as well as a flavoring agent for food products .
  • Results or Outcomes : HMF is highly soluble in both water and organic solvents and is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Application in Biomedical Research

  • Scientific Field : Biomedical Research .
  • Methods of Application : The formation of HMF has been the topic of significant study .
  • Results or Outcomes : The results of this study are not provided in the search results .

Application in Antisense Oligonucleotide Research

  • Scientific Field : Antisense Oligonucleotide Research .
  • Summary of the Application : The effects of unlocked nucleic acid (UNA) and 4′-C-hydroxymethyl-DNA modifications on RNase H recruitment and efficacy of an LNA gapmer were studied .
  • Methods of Application : The study compared the efficacy of mRNA degradation by the gap modified LNA antisense gapmers in cell-free assays and cultured cells .
  • Results or Outcomes : LNA gapmer AONs with multiple 4′-C-hydroxymethyl-DNA moieties in the gap can mediate target knockdown in vivo .

Application in Food Improvement

  • Scientific Field : Food Science .
  • Summary of the Application : Hydroxymethylfurfural (HMF), which can be formed by the dehydration of reducing sugars, is classified as a food improvement agent .
  • Methods of Application : HMF is primarily used in the food industry in the form of a food additive as a biomarker as well as a flavoring agent for food products .
  • Results or Outcomes : HMF is highly soluble in both water and organic solvents and is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Application in Biomedical Research

  • Scientific Field : Biomedical Research .
  • Methods of Application : The formation of HMF has been the topic of significant study .
  • Results or Outcomes : The results of this study are not provided in the search results .

Application in Antisense Oligonucleotide Research

  • Scientific Field : Antisense Oligonucleotide Research .
  • Summary of the Application : The effects of unlocked nucleic acid (UNA) and 4′-C-hydroxymethyl-DNA modifications on RNase H recruitment and efficacy of an LNA gapmer were studied .
  • Methods of Application : The study compared the efficacy of mRNA degradation by the gap modified LNA antisense gapmers in cell-free assays and cultured cells .
  • Results or Outcomes : LNA gapmer AONs with multiple 4′-C-hydroxymethyl-DNA moieties in the gap can mediate target knockdown in vivo .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.


Future Directions

This would involve discussing potential applications of the compound and areas for future research.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(hydroxymethyl)-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXBWEIAIZEPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299149
Record name 4-(hydroxymethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-2,6-dimethylphenol

CAS RN

4397-14-2
Record name 4397-14-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(hydroxymethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Hydroxymethyl)-2,6-dimethylphenol
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Citations

For This Compound
28
Citations
SE Yagunov, SV Kholshin - Russian Chemical Bulletin, 2019 - Springer
Synthesis of selenium-and tellurium-containing analogues of natural and synthetic antioxidants is one of directions of creation of highly effective oxidation inhibitors used nowadays. 1—…
Number of citations: 3 link.springer.com
A Ninagawa, M Kawazoe… - … Chemistry and Physics, 1979 - Wiley Online Library
2,4,6‐Tris(4‐hydroxymethyl‐2,6‐dimethylphenoxy)‐1,3,5‐triazine (4a), 2,4,6‐tris(2,6‐dimethylphenoxy)‐1,3,5‐triazine (4b), and 2,4,6‐triphenoxy‐1,3,5‐triazine (4c) were synthesized …
Number of citations: 9 onlinelibrary.wiley.com
N Song - 2011 - etd.auburn.edu
The kinetics of the aqueous oxidation of phenol by a deficiency of [IrCl6]2– has been investigated. The reaction initially produces [IrCl6]3– and phenoxyl radicals. The inhibition caused …
Number of citations: 1 etd.auburn.edu
JB Bogardus, T Higuchi - Journal of Pharmaceutical Sciences, 1982 - Elsevier
The kinetics and mechanism of hydrolysis of N-(4-hy-droxy-3,5-dimethylbenzyl)pyridinium bromide and similar quaternary derivatives of niacinamide, N ,N-dimethylaniline, and …
Number of citations: 31 www.sciencedirect.com
HAM van Aert, MHP van Genderen… - …, 1997 - ACS Publications
Redistribution of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) with a phenolic compound yields a depolymerized polymer having the phenolic compound incorporated as the tail end. …
Number of citations: 51 pubs.acs.org
D Braun, R Unvericht - Die Angewandte Makromolekulare …, 1995 - Wiley Online Library
Possible co‐condensation reactions during processing of melamine‐phenol moulding materials (MPF) were investigated by reacting suitable model compounds for both components at …
Number of citations: 14 onlinelibrary.wiley.com
SE Yagunov, SV Kholshin, NV Kandalintseva… - Russian Chemical …, 2021 - Springer
Synthesis of 2,6-di-tert-butyl-4-(dodecylselanylmethyl)phenol and bis(3,5-di-tert-butyl-4-hydroxybenzyl) selenide by the reaction of 2,6-di-tert-butyl-4-hydroxymethylphenol with …
Number of citations: 1 link.springer.com
T Mitsunaga, AH Conner, CG Hill - Journal of wood science, 2002 - Springer
The rates (k) of hydroxymethylation of phenol, resorcinol, phloroglucinol, and several methylphenols in diluted 10% dimethylformamide aqueous alkaline solution were calculated …
Number of citations: 16 link.springer.com
JH Wang - 1991 - rave.ohiolink.edu
This dissertation describes the synthesis of aromatic polyethers by both anion-radical and cation-radical reactions. The anion-radical reactions refer to the phase transfer catalyzed (PTC…
Number of citations: 3 rave.ohiolink.edu
CS Wang, YS Lin, DB Fritz - Die Angewandte Makromolekulare …, 1992 - Wiley Online Library
Meta‐halogenated phenols are generally known to be more chemically and thermally stable than their ortho‐ or para‐halogenated counterparts. A reactive intermediate, produced by …
Number of citations: 11 onlinelibrary.wiley.com

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